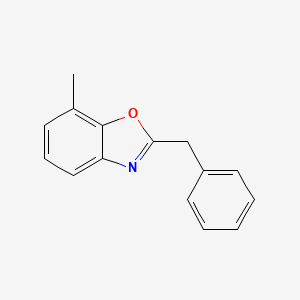![molecular formula C17H22FNO B7561074 Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7561074.png)
Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is the primary inhibitory neurotransmitter in the central nervous system, and GABA-AT plays a crucial role in regulating GABA levels. CPP-115 has shown potential in the treatment of several neurological and psychiatric disorders.
Mecanismo De Acción
Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone works by inhibiting GABA-AT, which leads to an increase in GABA levels in the brain. This increase in GABA levels results in enhanced inhibitory neurotransmission, which can reduce the excitability of neurons and prevent seizures and anxiety-like behaviors.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in several brain regions, including the hippocampus, amygdala, and prefrontal cortex. This increase in GABA levels has been associated with a reduction in seizure activity and anxiety-like behaviors. This compound has also been shown to have a low potential for abuse and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone has several advantages as a research tool, including its high potency and selectivity for GABA-AT. However, the compound is relatively unstable and requires careful handling and storage. Additionally, this compound has limited solubility in aqueous solutions, which can make it challenging to administer in certain experiments.
Direcciones Futuras
Future research on Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone could focus on its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, studies could investigate the long-term effects of this compound on GABA levels and neurotransmission. Further research could also explore the potential of this compound as a tool for studying the role of GABA-AT in normal brain function and disease states.
Métodos De Síntesis
The synthesis of Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone involves the reaction of 4-fluorobenzylpiperidine with cyclobutanone in the presence of a base catalyst. The resulting compound is then treated with a reducing agent to form this compound.
Aplicaciones Científicas De Investigación
Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In preclinical studies, this compound has shown promising results in reducing seizures and anxiety-like behaviors. Clinical trials have also demonstrated its safety and tolerability in humans.
Propiedades
IUPAC Name |
cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO/c18-16-6-4-13(5-7-16)12-14-8-10-19(11-9-14)17(20)15-2-1-3-15/h4-7,14-15H,1-3,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXLPIDKEQFOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Furoyl)-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B7561014.png)
![N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]-3-chloroaniline](/img/structure/B7561016.png)
![N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B7561026.png)
![N~2~-(2,3-dihydro-1H-inden-1-yl)-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7561038.png)
![1-(4-isopropylbenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B7561039.png)

![3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile](/img/structure/B7561049.png)
![N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide](/img/structure/B7561051.png)

![3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide](/img/structure/B7561066.png)
![N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B7561078.png)
![2-chloro-N-[3-[(E)-[(2E)-2-(3,3-dimethyl-2-oxobutylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]benzamide](/img/structure/B7561085.png)